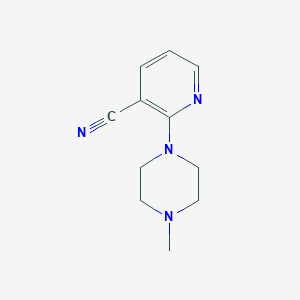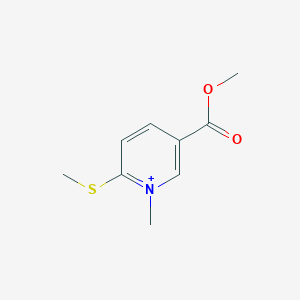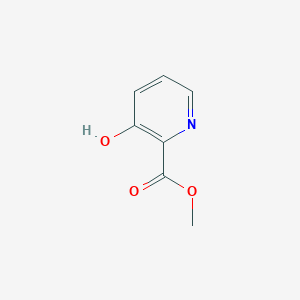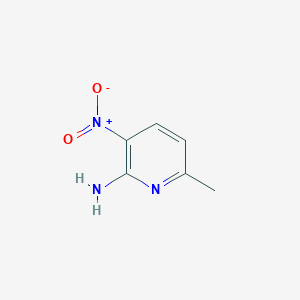![molecular formula C20H22N2O4 B186442 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione CAS No. 5601-73-0](/img/structure/B186442.png)
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione, also known as Mephenmetrazine, is a synthetic compound that belongs to the class of amphetamine derivatives. It is a stimulant drug that has been used in scientific research to investigate its mechanism of action and physiological effects.
Mécanisme D'action
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine works by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and energy. It also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Effets Biochimiques Et Physiologiques
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has been shown to increase heart rate, blood pressure, and body temperature. It also decreases appetite and causes insomnia. In addition, it has been found to increase locomotor activity and enhance learning and memory in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has several advantages for lab experiments, including its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of these neurotransmitters. However, it also has several limitations, including its potential for abuse and addiction, as well as its potential to cause cardiovascular and other adverse effects.
Orientations Futures
There are several future directions for research on 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine. One area of interest is its potential as a treatment for ADHD and narcolepsy. Another area of interest is its effects on the central nervous system and its potential for abuse and addiction. Further research is also needed to better understand its mechanism of action and its effects on other neurotransmitters and physiological systems. Finally, future studies should focus on developing safer and more effective derivatives of 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine for use in scientific research.
Méthodes De Synthèse
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine can be synthesized by reacting 4-methoxyphenylacetone with 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with pyrrolidine-2,5-dione to yield 1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dioneine has been used in scientific research to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been studied for its effects on the central nervous system, including its ability to increase dopamine and norepinephrine levels in the brain.
Propriétés
Numéro CAS |
5601-73-0 |
|---|---|
Nom du produit |
1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
Formule moléculaire |
C20H22N2O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H22N2O4/c1-25-16-7-3-14(4-8-16)11-12-21-18-13-19(23)22(20(18)24)15-5-9-17(26-2)10-6-15/h3-10,18,21H,11-13H2,1-2H3 |
Clé InChI |
UHKHGUNYCCEGNN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
SMILES canonique |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



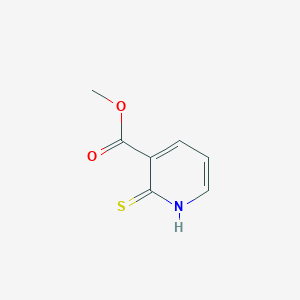
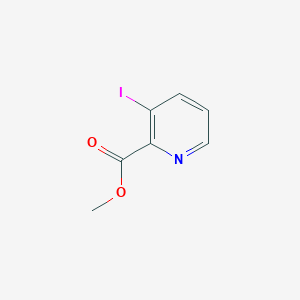
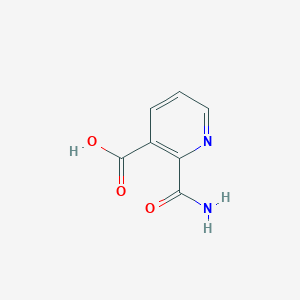

![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)



